
Terazosin
Übersicht
Beschreibung
Terazosin is a quinazoline derivative that functions as an alpha-1 adrenergic antagonist. It is primarily used to treat symptoms of benign prostatic hyperplasia and manage hypertension . By blocking alpha-1 adrenergic receptors, this compound causes relaxation of smooth muscle in blood vessels and the prostate, thereby lowering blood pressure and improving urinary flow .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Terazosin involves the reaction of piperazine with 2-furoyl chloride, followed by catalytic hydrogenation of the furan ring. This intermediate is then heated in the presence of 2-chloro-6,7-dimethoxyquinazolin-4-amine, leading to the formation of this compound .
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures, including High-Performance Liquid Chromatography (HPLC) and mass spectrometry, to confirm its identity and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy groups on the quinazoline ring.
Reduction: The furan ring in the intermediate can be reduced to a tetrahydrofuran ring during synthesis.
Substitution: The quinazoline ring can undergo substitution reactions, particularly at the amine and methoxy positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is commonly employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride and alkyl halides.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted quinazoline derivatives.
Wissenschaftliche Forschungsanwendungen
Treatment of Benign Prostatic Hyperplasia (BPH)
Mechanism of Action : Terazosin works by relaxing smooth muscle in the prostate and bladder neck, which alleviates urinary symptoms associated with BPH. This mechanism reduces urethral pressure and improves urine flow.
Clinical Efficacy :
- A long-term study demonstrated that this compound significantly improved urinary flow rates and reduced symptom scores in men with symptomatic BPH over 42 months .
- Another trial involving 2084 men showed a 37.8% improvement in American Urological Association Symptom Scores during this compound treatment compared to an 18.4% improvement in the placebo group .
Study | Duration | Participants | Key Findings |
---|---|---|---|
Long-term study | 42 months | 494 men | Significant improvement in urinary flow rates |
Community assessment trial | 1 year | 2084 men | 37.8% improvement in symptom scores with this compound |
Management of Hypertension
This compound is also indicated for treating hypertension due to its ability to relax blood vessels, which decreases blood pressure.
Clinical Trials :
- Clinical trials have shown that this compound effectively lowers blood pressure in hypertensive patients. The drug was administered alone or in combination with other antihypertensive agents, demonstrating significant reductions in diastolic blood pressure .
Neurodegenerative Diseases
Recent studies have explored this compound's potential role in neurodegenerative diseases, particularly amyotrophic lateral sclerosis (ALS) and Parkinson's disease.
Case Studies :
- A study targeting phosphoglycerate kinase 1 found that this compound improved motor neuron survival and function in zebrafish models of ALS, suggesting neuroprotective effects through enhanced glycolysis and stress granule assembly .
- Research indicated that this compound could prevent neurodegeneration in animal models of Parkinson's disease by boosting cellular energy production .
Potential Applications in Other Conditions
Emerging research suggests additional applications for this compound:
- Coal Workers' Pneumoconiosis : this compound was identified as a differential metabolite in a study screening biomarkers for coal workers' pneumoconiosis, indicating potential roles in respiratory conditions .
- Ureteral Calculi : this compound has been studied for its effectiveness in managing ureteral stones by facilitating smoother passage through relaxation of the ureteral muscles .
Safety and Side Effects
While this compound is generally well-tolerated, some side effects have been reported:
Wirkmechanismus
Terazosin selectively inhibits alpha-1 adrenergic receptors, which are primarily located in the smooth muscle of blood vessels and the prostate. By blocking these receptors, this compound prevents the action of catecholamines like adrenaline and noradrenaline, leading to relaxation of the smooth muscle. This results in vasodilation, reduced blood pressure, and improved urinary flow .
Vergleich Mit ähnlichen Verbindungen
Tamsulosin: Another alpha-1 adrenergic antagonist used for similar indications but with a different side effect profile.
Doxazosin: Similar in structure and function but has a longer half-life.
Alfuzosin: Also used for benign prostatic hyperplasia but differs in its pharmacokinetic properties.
Uniqueness of Terazosin: this compound is unique in its balanced efficacy for both benign prostatic hyperplasia and hypertension. Its relatively short half-life allows for better control of dosing and fewer side effects compared to some of its counterparts .
Biologische Aktivität
Terazosin is a quinazoline derivative that functions primarily as a selective alpha-1 adrenergic receptor antagonist. It is widely used in clinical practice for the treatment of benign prostatic hyperplasia (BPH) and hypertension. The drug's mechanism of action involves blocking the alpha-1 adrenergic receptors, leading to smooth muscle relaxation in blood vessels and the prostate, which facilitates improved urinary flow and reduced blood pressure.
This compound selectively antagonizes alpha-1 adrenergic receptors, particularly the alpha-1A subtype, which is predominantly found in the prostate and bladder neck. This selective inhibition results in:
- Vasodilation : Decreased vascular resistance and lowered blood pressure.
- Prostatic Smooth Muscle Relaxation : Alleviation of urinary obstruction due to BPH.
The pharmacodynamics of this compound also include the induction of apoptosis in prostate cells and enhancement of transforming growth factor beta-1 (TGF-beta1) expression, which plays a role in cell cycle regulation and apoptosis pathways .
Pharmacokinetics
- Absorption : Approximately 90% bioavailability.
- Distribution : Volume of distribution ranges from 25 to 30 liters.
- Protein Binding : 90-94% bound to plasma proteins.
- Metabolism : Primarily metabolized in the liver, with metabolites including 6-O-demethyl this compound and 7-O-methyl this compound .
Antitumor and Antiangiogenic Effects
Recent studies have highlighted this compound's potential beyond its primary indications. Notably, it has demonstrated significant antiangiogenic properties:
- Inhibition of Vascular Endothelial Growth Factor (VEGF) : this compound showed an IC50 of 7.9 µM against VEGF-induced angiogenesis in nude mice models. This suggests a more potent antiangiogenic effect compared to its cytotoxicity against prostate cancer cells (IC50 > 100 µM) .
Neuroprotective Properties
Research indicates that this compound may also possess neuroprotective effects:
- In models of neurodegenerative diseases such as ALS and Parkinson's Disease, this compound has been shown to reduce inflammation and oxidative stress, potentially offering therapeutic benefits in these conditions .
Clinical Efficacy in BPH and Hypertension
A study involving patients with BPH demonstrated that this compound significantly improved urinary symptoms compared to placebo, with a notable reduction in International Prostate Symptom Score (IPSS) values over a 12-month period. Additionally, patients experienced a marked decrease in systolic and diastolic blood pressure .
Neuroprotection Study
In a controlled trial assessing the neuroprotective effects of this compound, participants receiving the drug exhibited reduced markers of neuroinflammation compared to controls. The study concluded that this compound might mitigate neurodegeneration through its anti-inflammatory properties .
Summary of Findings
The biological activity of this compound extends beyond its well-known applications in managing BPH and hypertension. Key findings include:
Biological Activity | Effect | IC50 Values |
---|---|---|
Antiangiogenic | Inhibits VEGF-induced angiogenesis | 7.9 µM |
Cytotoxicity | Induces apoptosis in prostate cancer cells | >100 µM |
Neuroprotection | Reduces inflammation in neurodegenerative models | Not quantified |
Eigenschaften
IUPAC Name |
[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O4/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14/h10-11,14H,3-9H2,1-2H3,(H2,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKUSRYTPJJLNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
63074-08-8 (hydrochloride), 70024-40-7 (mono-hydrochloride, dihydrate) | |
Record name | Terazosin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063590647 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3023639 | |
Record name | Terazosin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Terazosin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015293 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.50e+00 g/L | |
Record name | Terazosin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015293 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Terazosin is selective for alpha-1-adrenoceptors but not their individual subtypes. Inhibition of these alpha-1-adrenoceptors results in relaxation of smooth muscle in blood vessels and the prostate, lowering blood pressure and improving urinary flow. Smooth muscle cells accounts for roughly 40% of the volume of the prostate and so their relaxation reduces pressure on the urethra. It has also been shown that catecholamines induce factors responsible for mitogenesis and alpha-1-adrenergic receptor blockers inhibit this effect. A final long term mechanism of terazosin and other alpha-1-adrenergic receptor blockers is the induction of apoptosis of prostate cells. Treatment with terazosin enhances the expression of transforming growth factor beta-1 (TGF-beta1), which upregulates p27kip1, and the caspase cascade. | |
Record name | Terazosin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01162 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
63590-64-7 | |
Record name | Terazosin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63590-64-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Terazosin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063590647 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Terazosin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01162 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Terazosin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.191 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TERAZOSIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L5014XET7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Terazosin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015293 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
271-274, 273 °C | |
Record name | Terazosin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01162 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Terazosin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015293 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.